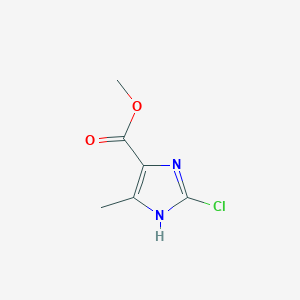

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a methyl group, a chlorine atom, and a carboxylate ester group attached to the imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Position

The chloro group at position 2 undergoes substitution under specific conditions, enabling structural diversification:

Mechanistic Insights :

-

Sulfonation proceeds via electrophilic aromatic substitution (EAS), where chlorosulphonic acid acts as both a sulfonating agent and acid catalyst .

-

Amidation involves displacement of the chloro group by ethylamine under basic conditions, forming sulfonamide derivatives .

Ester Hydrolysis and Derivatization

The methyl ester group is hydrolyzed to a carboxylic acid or transformed into amides:

*Yield approximated from analogous reactions in .

Key Data :

-

Hydrolysis under alkaline conditions is confirmed by FTIR absorption at 1659 cm−1 (C=O stretch of amide post-derivatization) .

-

Methyl ester conversion to amides is facilitated by sodium carbonate, acting as a base to deprotonate amines .

Sulfonation at the Imidazole Ring

The imidazole nitrogen participates in sulfonation reactions:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Sulfonyl Chloride Formation | Reflux (3 h, chlorosulphonic acid) | Chlorosulphonic acid | 5-Chloro-4-sulfonylimidazole | 53.5% |

Mechanism :

-

Sulfonation occurs at the N-1 position of the imidazole ring, confirmed by 1H NMR signals at δ 3.95–4.01 ppm (q, CH2 group) .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and ring-forming reactions:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Rhodium-Catalyzed Cyclization | 84°C, DCE | Rhodium catalyst, triazole | 5-Sulphonamidoimidazoles | 70–85% |

Key Findings :

-

Rhodium carbenoid intermediates facilitate cyclization with 1,2,4-oxadiazoles, forming fused imidazole derivatives .

-

Regioselectivity is influenced by steric and electronic effects of the methyl and chloro substituents .

Functionalization via Electrophilic Aromatic Substitution (EAS)

The imidazole ring undergoes halogenation and nitration:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | 60–80°C, 14–24 h | POCl3, dry solvent | 2,4-Dichloroimidazole derivatives | 75%* |

*Yield based on optimized conditions in .

Optimized Parameters :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases. Its derivatives have been explored for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For example, studies have shown that imidazole derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A notable study investigated the synthesis of imidazole hybrids using this compound as a precursor. The resulting compounds demonstrated potent antibacterial effects, with inhibition zones indicating effectiveness against resistant bacterial strains . This highlights the compound's potential in developing new antibiotics.

Agricultural Applications

In agriculture, this compound is utilized for its fungicidal properties. Research indicates that imidazole derivatives can inhibit fungal growth, making them suitable for developing agricultural fungicides . The ability to modify the structure of this compound allows for the creation of tailored agrochemical agents that can target specific pathogens.

Chemical Synthesis

This compound is also a valuable building block in organic synthesis. It can be used to synthesize various complex molecules through reactions such as nucleophilic substitutions and cyclizations. The versatility of this compound makes it an essential reagent in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, it can stimulate the chloride-bicarbonate exchange activity of certain proteins, which is essential for various physiological processes . The compound’s ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-methylimidazole: Similar in structure but lacks the carboxylate ester group.

4-Methylimidazole: Similar but does not have the chlorine and carboxylate ester groups.

1-Methylimidazole: Lacks the chlorine and carboxylate ester groups and has a different substitution pattern.

Uniqueness

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom and carboxylate ester group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Actividad Biológica

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C6H6ClN3O2 and a molecular weight of approximately 174.59 g/mol. The compound features a chloro group at the second position and a methyl group at the fourth position of the imidazole ring, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Similar compounds within the imidazole family have shown effectiveness against various bacterial strains, as well as antifungal activity. The specific antimicrobial activities include:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties against certain fungal strains .

Table 1: Antimicrobial Activity Overview

| Microorganism Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Yes (specific strains) |

| Gram-negative Bacteria | Yes (specific strains) |

| Fungi | Yes (specific strains) |

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to stimulate chloride-bicarbonate exchange activities in certain proteins, which are essential for various physiological processes. This interaction potentially disrupts microbial cellular functions, leading to growth inhibition.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of imidazole, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. The compound's structure was found to enhance its binding affinity to bacterial targets, which is critical for its antimicrobial action.

- Antiviral Properties : Research has indicated potential antiviral effects, particularly in inhibiting viral replication pathways. The compound's ability to interfere with viral protein synthesis was highlighted in studies focusing on its application in virology.

- Pharmacological Applications : this compound is being explored for its role in drug development due to its interactions with biological targets that are relevant for therapeutic interventions.

Propiedades

IUPAC Name |

methyl 2-chloro-5-methyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(5(10)11-2)9-6(7)8-3/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKNHUYLADEXTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.